molecular formula C12H17NO2 B8355615 4-Hydroxy-1-n-propyl-5,6,7,8-tetrahydrocarbostyril

4-Hydroxy-1-n-propyl-5,6,7,8-tetrahydrocarbostyril

Cat. No. B8355615
M. Wt: 207.27 g/mol
InChI Key: MTAOSCQEESZWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006237

Procedure details

Cyclisation of a 60:40 mixture of the ethyl and methyl esters of 2-(N-n-propyl-acetamido) cyclohex-1-ene-1-carboxylic acid (34.82 g; 0.141 mole) as described in Example 8 afforded the title product as a white crystalline solid, m.p. (EtOH) 277° - 278° C
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ethyl and methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(N-n-propyl-acetamido) cyclohex-1-ene-1-carboxylic acid
Quantity
34.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=1[C:14]([OH:16])=O)[C:5](=[O:7])[CH3:6])[CH2:2][CH3:3]>CCO>[OH:16][C:14]1[C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=2[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:7])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
ethyl and methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(N-n-propyl-acetamido) cyclohex-1-ene-1-carboxylic acid
Quantity
34.82 g
Type
reactant
Smiles
C(CC)N(C(C)=O)C1=C(CCCC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(C=2CCCCC12)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.